- Benzothienoiodolium cations doubly bonded to anions via halogen-chalcogen and halogen-hydrogen supramolecular synthonsSilver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide ActivationSynthesis of five-, six-, and seven-membered ring lactams by Cp*Rh complex-catalyzed oxidative N-heterocyclization of amino alcoholsChemRxiv, 2022, 81(3), 1-35,
Cas no 97776-06-2 (1-(4-Amino-3-iodophenyl)ethanone)

1-(4-Amino-3-iodophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(4-amino-3-iodophenyl)-
- 1-(4-amino-3-iodophenyl)ethanone
- 4-Acetyl-2-iodoaniline
- 1-(4-Amino-3-iodophenyl)-ethanone
- 1-(4-Amino-3-iodo-phenyl)-ethanone
- 4'-amino-3'-iodoacetophenone
- 3'-Iodo-4'-aminoacetophenone
- KFDASWGPRZACTA-UHFFFAOYSA-N
- FCH1599879
- SY237308
- AX8270333
- AB0033462
- X7016
- 4 inverted exclamation mark -Amino-3 inverted exclamation mark -iodoacetophenone
- 1-(4-Amino-3-iodophenyl)ethanone (ACI)
- 1-(4-Amino-3-iodophenyl)ethan-1-one
- 4-Amino-3-iodoacetophenone
- 4′-Amino-3′-iodoacetophenone
- AS-30395
- MFCD22124432
- DB-115824
- SCHEMBL1854564
- DTXSID30452699
- 97776-06-2
- SB81586
- XDA77606
- AKOS027295253
- 1-(4-Amino-3-iodophenyl)ethanone
-
- MDL: MFCD22124432
- Inchi: 1S/C8H8INO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3
- InChI Key: KFDASWGPRZACTA-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=C(I)C(N)=CC=1
Computed Properties
- Exact Mass: 260.96506g/mol
- Monoisotopic Mass: 260.96506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 43.1
Experimental Properties
- Density: 1.796±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 53-55 ºC
- Solubility: Slightly soluble (0.73 g/l) (25 º C),
1-(4-Amino-3-iodophenyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16215-250mg |
1-(4-Amino-3-iodophenyl)ethanone |
97776-06-2 | 97% | 250mg |
¥909.0 | 2023-09-05 | |
eNovation Chemicals LLC | D686495-1g |
4'-Amino-3'-iodoacetophenone |
97776-06-2 | 97% | 1g |
$165 | 2024-07-20 | |
Alichem | A019116829-1g |
1-(4-Amino-3-iodophenyl)ethanone |
97776-06-2 | 95% | 1g |
$165.68 | 2023-08-31 | |
eNovation Chemicals LLC | D686495-10g |
4'-Amino-3'-iodoacetophenone |
97776-06-2 | 97% | 10g |
$865 | 2024-07-20 | |
TRC | A579350-50mg |
1-(4-Amino-3-Iodophenyl)Ethanone |
97776-06-2 | 50mg |
$ 50.00 | 2022-06-08 | ||
1PlusChem | 1P00IKG2-250mg |
Ethanone, 1-(4-amino-3-iodophenyl)- |
97776-06-2 | 95% | 250mg |
$120.00 | 2025-03-01 | |
eNovation Chemicals LLC | D686495-25g |
4'-Amino-3'-iodoacetophenone |
97776-06-2 | 97% | 25g |
$1715 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533587-25g |
1-(4-Amino-3-iodophenyl)ethan-1-one |
97776-06-2 | 98% | 25g |
¥15912.00 | 2024-04-23 | |
Ambeed | A813198-25g |
1-(4-Amino-3-iodophenyl)ethanone |
97776-06-2 | 95% | 25g |
$1726.0 | 2024-04-16 | |
abcr | AB459876-250mg |
1-(4-Amino-3-iodophenyl)ethanone, 95%; . |
97776-06-2 | 95% | 250mg |
€211.00 | 2024-04-16 |
1-(4-Amino-3-iodophenyl)ethanone Production Method
Synthetic Routes 1
1.1 Reagents: N-Iodosuccinimide Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Dichloromethane ; 3 h, 20 °C
1.1 Reagents: Calcium carbonate , Iodine chloride Solvents: Methanol ; 15 h, rt
1.2 Solvents: Water ; rt
Synthetic Routes 2
- Correction to "Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation" [Erratum to document cited in CA164:393956]Thiazole derivatives as kinase inhibitorsPreparation of 4,4-disubstituted-1,4-dihydro-2H-3,1-benzoxazin-2-ones and related compounds useful as HIV reverse transcriptase inhibitors.Organic Letters, 2016, 18(10),,
1-(4-Amino-3-iodophenyl)ethanone Raw materials
1-(4-Amino-3-iodophenyl)ethanone Preparation Products
1-(4-Amino-3-iodophenyl)ethanone Related Literature
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Additional information on 1-(4-Amino-3-iodophenyl)ethanone
Recent Advances in the Study of 1-(4-Amino-3-iodophenyl)ethanone (CAS: 97776-06-2)
1-(4-Amino-3-iodophenyl)ethanone (CAS: 97776-06-2) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting neurological and oncological disorders. Recent studies have highlighted its potential as a building block for novel therapeutic agents, owing to its unique chemical properties and reactivity. This research briefing provides an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and biological activities.
A significant breakthrough in the synthesis of 1-(4-Amino-3-iodophenyl)ethanone has been reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers developed a more efficient and scalable synthetic route, reducing the number of steps and improving overall yield. This advancement is expected to facilitate large-scale production and further exploration of its derivatives for drug discovery.
In terms of biological applications, recent in vitro studies have demonstrated the compound's potential as a precursor for tyrosine kinase inhibitors. A 2024 paper in Bioorganic & Medicinal Chemistry Letters detailed the design and evaluation of novel analogs derived from 1-(4-Amino-3-iodophenyl)ethanone, showing promising activity against specific cancer cell lines. The study emphasized the importance of the iodine moiety in enhancing binding affinity to target proteins.
Furthermore, computational modeling studies have provided insights into the molecular interactions of 1-(4-Amino-3-iodophenyl)ethanone derivatives with biological targets. A recent ACS Chemical Biology publication (2024) utilized molecular docking simulations to predict the binding modes of these compounds with various receptor proteins, offering valuable information for structure-activity relationship optimization.
The safety profile and pharmacokinetic properties of 1-(4-Amino-3-iodophenyl)ethanone have also been investigated in recent preclinical studies. Results indicate favorable metabolic stability and moderate bioavailability, making it a viable candidate for further pharmaceutical development. However, researchers note the need for additional toxicological assessments before clinical translation.
Looking ahead, the compound's versatility suggests potential applications beyond its current scope. Ongoing research is exploring its use in radiopharmaceuticals, leveraging the iodine atom for diagnostic imaging purposes. The combination of synthetic accessibility and biological relevance positions 1-(4-Amino-3-iodophenyl)ethanone as a compound of significant interest in medicinal chemistry and drug development.
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